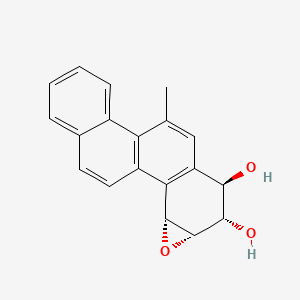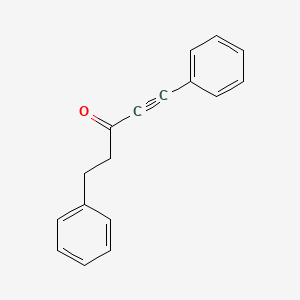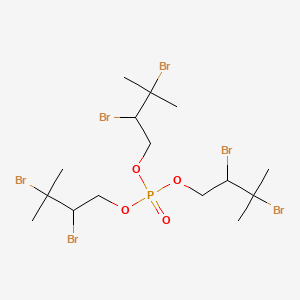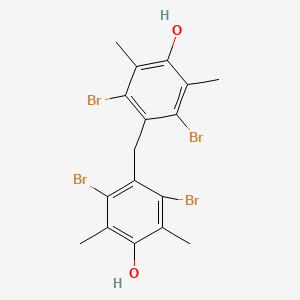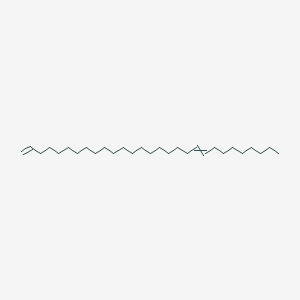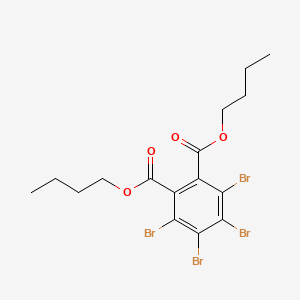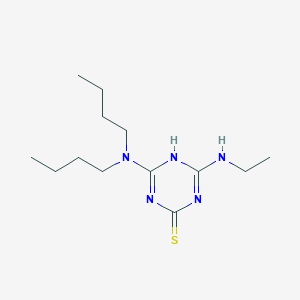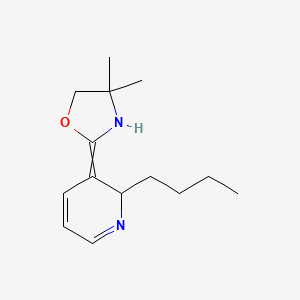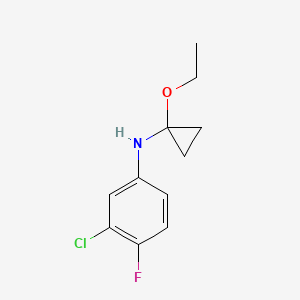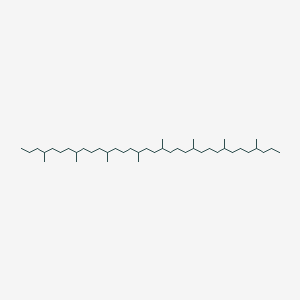
4,8,12,16,19,23,27,31-Octamethyltetratriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,12,16,19,23,27,31-Octamethyltetratriacontane is a long-chain hydrocarbon with the molecular formula C42H86. It is a member of the alkane family, characterized by its saturated carbon chain with no double or triple bonds. This compound is notable for its high molecular weight and extensive methyl branching, which imparts unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,16,19,23,27,31-Octamethyltetratriacontane typically involves the stepwise addition of methyl groups to a tetratriacontane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: Utilizing methylmagnesium bromide to introduce methyl groups.
Friedel-Crafts Alkylation: Employing methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal-organic frameworks can be used to facilitate the methylation reactions under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4,8,12,16,19,23,27,31-Octamethyltetratriacontane primarily undergoes:
Oxidation: Can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Generally stable under reducing conditions due to its saturated nature.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or a radical initiator.
Major Products
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Halogenation: Production of chlorinated or brominated derivatives.
Applications De Recherche Scientifique
4,8,12,16,19,23,27,31-Octamethyltetratriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkanes and their interactions.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based materials.
Mécanisme D'action
The mechanism of action of 4,8,12,16,19,23,27,31-Octamethyltetratriacontane involves its interaction with hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets include lipid membranes and hydrophobic pockets within proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetratriacontane (C34H70): A straight-chain alkane with no methyl branching.
Hexatriacontane (C36H74): Another long-chain alkane with a slightly shorter chain length.
Dotriacontane (C32H66): A shorter chain alkane with similar properties.
Uniqueness
4,8,12,16,19,23,27,31-Octamethyltetratriacontane is unique due to its extensive methyl branching, which imparts distinct physical properties such as lower melting point and increased solubility in nonpolar solvents compared to its straight-chain counterparts.
Propriétés
Numéro CAS |
111730-93-9 |
|---|---|
Formule moléculaire |
C42H86 |
Poids moléculaire |
591.1 g/mol |
Nom IUPAC |
4,8,12,16,19,23,27,31-octamethyltetratriacontane |
InChI |
InChI=1S/C42H86/c1-11-19-35(3)21-13-23-37(5)25-15-27-39(7)29-17-31-41(9)33-34-42(10)32-18-30-40(8)28-16-26-38(6)24-14-22-36(4)20-12-2/h35-42H,11-34H2,1-10H3 |
Clé InChI |
NWFTZALTRNHHGB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCC(C)CCCC(C)CCCC(C)CCCC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
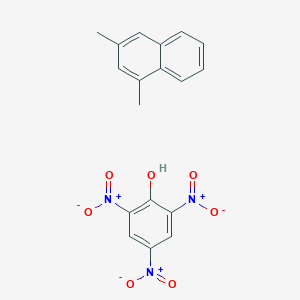


diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
